An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 142994-02-3)
An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 142994-02-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-(methylsulfonyl)benzoic acid, a key chemical intermediate. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, presenting available data on its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological significance based on analogous structures.
Chemical and Physical Properties
4-Bromo-2-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid containing a sulfone functional group. Its structural features suggest its utility as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4-Bromo-2-(methylsulfonyl)benzoic acid
| Property | Value | Source |
| CAS Number | 142994-02-3 | ECHEMI[1] |
| Molecular Formula | C₈H₇BrO₄S | ECHEMI[1] |
| Molecular Weight | 279.11 g/mol | Sunway Pharm Ltd[2] |
| Melting Point | 200-202 °C | ChemicalBook[3] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | - |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 4-Bromo-2-(methylsulfonyl)benzoic acid is not explicitly available in peer-reviewed literature. However, based on established chemical transformations and patent literature describing the synthesis of structurally related compounds, a robust two-step synthetic route can be proposed. This pathway starts from the commercially available precursor, 4-bromo-2-(methylthio)benzoic acid.
Proposed Synthetic Pathway
The most plausible synthetic route involves the oxidation of the thioether in 4-bromo-2-(methylthio)benzoic acid to the corresponding sulfone.
Caption: Proposed synthetic workflow for 4-Bromo-2-(methylsulfonyl)benzoic acid.
Experimental Protocol: Oxidation of 4-bromo-2-(methylthio)benzoic acid
This protocol is a general procedure based on common methods for the oxidation of thioethers to sulfones.[4] Researchers should optimize the reaction conditions for this specific substrate.
Materials:
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4-bromo-2-(methylthio)benzoic acid
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Glacial acetic acid
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30% Hydrogen peroxide (H₂O₂)
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Deionized water
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-bromo-2-(methylthio)benzoic acid in glacial acetic acid.
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To the stirred solution, slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide. The addition should be done cautiously as the reaction can be exothermic.
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After the addition is complete, heat the reaction mixture to a temperature between 80-100 °C.
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Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Slowly pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acetic acid and unreacted hydrogen peroxide.
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Dry the product under vacuum to obtain the crude 4-Bromo-2-(methylsulfonyl)benzoic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data (Predicted and Comparative)
No experimentally derived spectroscopic data for 4-Bromo-2-(methylsulfonyl)benzoic acid has been identified in the public domain. However, based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum and key IR absorption bands can be inferred.
Table 2: Predicted and Comparative Spectroscopic Data
| Data Type | Predicted/Comparative Information | Reference Compound | Source |
| ¹H NMR | Aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The methyl protons of the sulfonyl group will likely be a singlet around δ 3.3 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. | 4-Bromobenzoic acid | ChemicalBook[5] |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-140 ppm range. The methyl carbon of the sulfonyl group would appear around δ 40-45 ppm. The carboxylic carbon will be downfield, likely > δ 165 ppm. | 4-Bromobenzoic acid | Organic Syntheses Procedure[6] |
| IR Spectroscopy | Characteristic peaks are expected for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and the symmetric and asymmetric S=O stretches of the sulfone group (~1150 cm⁻¹ and ~1350 cm⁻¹, respectively). | - | - |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in approximately a 1:1 ratio due to the presence of the bromine atom. | - | - |
Potential Biological Activity and Applications
While there is no specific biological data for 4-Bromo-2-(methylsulfonyl)benzoic acid, the broader classes of benzoic acid derivatives and sulfonamides are known to possess a wide range of biological activities.
Herbicidal Activity
Patent literature suggests that 2-substituted-4-(methylsulfonyl)benzoic acids are valuable intermediates in the synthesis of herbicides. These compounds are often precursors to agents that inhibit key enzymes in plant metabolic pathways. The structural motif of a substituted benzoic acid with a sulfonyl group is common in several commercial herbicides that act as plant growth regulators.[7][8]
Antimicrobial and Enzyme Inhibition
Sulfonamide-containing compounds are well-established antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] Furthermore, benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases, some of which are associated with cancer.[10] Benzoic acid derivatives themselves have also been explored for their antibacterial properties.[11]
The combination of the bromo-substituent, the benzoic acid moiety, and the methylsulfonyl group in 4-Bromo-2-(methylsulfonyl)benzoic acid makes it an interesting candidate for screening in various biological assays, particularly for herbicidal and antimicrobial activities.
Caption: Logical relationships of potential biological activities.
Conclusion
4-Bromo-2-(methylsulfonyl)benzoic acid is a chemical intermediate with significant potential for use in the synthesis of agrochemicals and potentially pharmaceuticals. While detailed experimental and biological data for this specific compound are scarce in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, a scientifically sound proposed synthetic route, and a discussion of its likely biological relevance based on established structure-activity relationships of related compound classes. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential applications.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-2-(methylsulfonyl)benzoic acid - CAS:142994-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-BROMO-2-(METHYLSULFONYL)BENZOIC ACID CAS#: [m.chemicalbook.com]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. georgiaforages.caes.uga.edu [georgiaforages.caes.uga.edu]
- 8. southeast.k-state.edu [southeast.k-state.edu]
- 9. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
